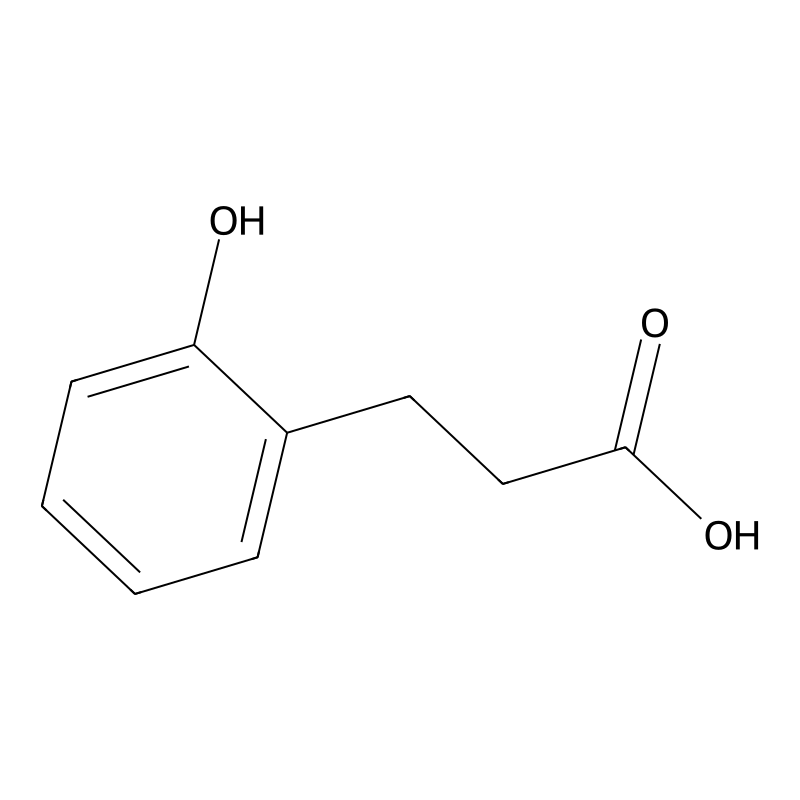

3-(2-Hydroxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Classification:

3-(2-Hydroxyphenyl)propanoic acid, also known as melilotic acid or melilotate, is a naturally occurring organic compound classified as a phenylpropanoic acid. This class of molecules features a benzene ring connected to a three-carbon propanoic acid chain []. Melilotic acid is found in various organisms, ranging from bacteria to humans, and has been detected in plant-based foods like bilberries, Chinese cinnamon, herbs, and red beetroot [].

Potential Biomarker:

Research suggests melilotic acid might serve as a potential biomarker. Biomarkers are biological molecules that indicate a specific biological state or condition. Studies have explored its presence in urine and blood as a marker for gut microbiome composition, though further investigation is needed to solidify its role.

Metabolic Role:

Melilotic acid is considered a primary metabolite. Primary metabolites are directly involved in an organism's essential processes like growth, development, and reproduction []. However, the specific role of melilotic acid in these pathways is still being elucidated by researchers.

Future Directions:

The research on melilotic acid is ongoing, with scientists exploring its potential functions and applications. Some areas of interest include:

- Understanding its detailed metabolic pathways within organisms.

- Investigating its potential as a diagnostic tool based on its biomarker potential.

- Examining its possible interactions with other biological molecules.

3-(2-Hydroxyphenyl)propanoic acid, also known as melilotic acid or melilotate, is a phenylpropanoic acid derivative characterized by the presence of a hydroxyl group on the benzene ring. Its chemical formula is , with an average molecular weight of approximately 166.17 g/mol. This compound is classified as a primary metabolite, essential for various physiological processes in living organisms, including plants, bacteria, and humans . It has been detected in several food sources such as bilberries, Chinese cinnamon, herbs, spices, pulses, and red beetroots .

- Antioxidant activity: The presence of the phenolic hydroxyl group might contribute to antioxidant properties.

- Phytoestrogen activity: The structure shares some similarities with known phytoestrogens, raising the possibility of weak estrogenic effects, although more research is needed.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

These reactions are significant in biochemical pathways and synthetic organic chemistry.

This compound exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.

- Anti-inflammatory Effects: Studies indicate that it may reduce inflammation markers in biological systems.

- Antimicrobial Activity: 3-(2-Hydroxyphenyl)propanoic acid has demonstrated efficacy against certain bacterial strains, functioning as a xenobiotic metabolite in both plants and animals .

Synthesis of 3-(2-Hydroxyphenyl)propanoic acid can be achieved through several methods:

- Direct Synthesis from Phenolic Compounds: Starting from 2-hydroxybenzaldehyde, it can undergo a series of reactions involving propanoic acid derivatives.

- Biological Synthesis: Microbial fermentation processes can also yield this compound naturally from plant precursors.

- Chemical Synthesis: Laboratory synthesis may involve coupling reactions using coupling agents or catalysts to facilitate the formation of the phenylpropanoic structure.

3-(2-Hydroxyphenyl)propanoic acid finds applications across various fields:

- Food Industry: Used as a flavoring agent due to its aromatic properties.

- Pharmaceuticals: Investigated for its potential therapeutic effects in anti-inflammatory and antioxidant formulations.

- Agriculture: Explored for its role in plant metabolism and potential use as a natural pesticide.

Interaction studies have shown that 3-(2-Hydroxyphenyl)propanoic acid can interact with various biological molecules:

- Protein Binding: It may bind to proteins involved in metabolic pathways, influencing their activity.

- Enzyme Inhibition: Research indicates potential inhibition of certain enzymes involved in inflammatory processes.

- Cellular Uptake: Studies suggest that it can be absorbed by human cells, affecting cellular metabolism.

These interactions underline its significance in both health and disease contexts.

Several compounds share structural similarities with 3-(2-Hydroxyphenyl)propanoic acid. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | C7H6O3 | Known for its antibacterial properties; used in pharmaceuticals. |

| Cinnamic Acid | C9H8O2 | Exhibits strong antioxidant properties; used in flavoring. |

| Ferulic Acid | C10H10O4 | Known for anti-inflammatory effects; used in cosmetics. |

Uniqueness of 3-(2-Hydroxyphenyl)propanoic Acid

What sets 3-(2-Hydroxyphenyl)propanoic acid apart from these similar compounds is its unique combination of structural features that confer specific biological activities. Its dual functionality as both a phenolic compound and a carboxylic acid allows it to participate in diverse biochemical pathways, making it a valuable subject for further research in both medicinal chemistry and nutritional science .

Phytochemical Distribution in Melilotus spp. and Other Angiosperms

3-(2-Hydroxyphenyl)propanoic acid, commonly known as melilotic acid, exhibits widespread distribution across angiosperm families, with particularly significant concentrations found within the genus Melilotus [1] [10]. Research conducted on Melilotus alba demonstrates that melilotic acid content varies substantially based on genotype and developmental stage, with the highest concentrations observed in leaf tissues compared to stems and roots [10] [12].

Genetic studies have revealed that melilotic acid accumulation in Melilotus species is controlled by specific allelic combinations, particularly the CuCuBB and CuCubb genotypes [10] [12]. Plants possessing the CuCu genotype consistently exhibit melilotic acid concentrations approximately three times higher than those with the cucu genotype [12]. The B/b allelic system further influences melilotic acid synthesis, with CuCuBB plants containing significantly elevated levels compared to CuCubb variants [10].

The temporal distribution of melilotic acid within Melilotus tissues demonstrates distinct patterns throughout plant development [10]. In greenhouse-grown specimens, leaf tissues consistently maintain the highest percentages of melilotic acid, with concentrations decreasing as leaves mature [10]. Field studies conducted over complete growing seasons reveal considerable seasonal variation in melilotic acid content across all plant tissues [10].

| Plant Species | Tissue Type | Melilotic Acid Content | Genotype Influence |

|---|---|---|---|

| Melilotus alba | Leaves | Highest concentration [10] | CuCu > cucu (3:1 ratio) [12] |

| Melilotus alba | Stems | Intermediate levels [10] | B/b alleles significant [10] |

| Melilotus alba | Roots | Lowest concentration [10] | Genotype-dependent [10] |

| Melilotus alba | Seeds | Lower than young leaves [10] | Cu phenotype elevated [10] |

Beyond Melilotus species, melilotic acid occurrence extends to diverse angiosperm families [1] [3]. The compound has been identified as a constituent of Justicia pectoralis, where gas chromatography-mass spectrometry analysis confirmed its presence alongside other phenylpropanoic derivatives [3] [7]. Additionally, melilotic acid has been detected in various food plants including bilberries (Vaccinium myrtillus), Chinese cinnamon (Cinnamomum aromaticum), herbs and spices, pulses, and red beetroots (Beta vulgaris var. rubra) [1] [8].

The distribution pattern suggests that melilotic acid serves as a potential biomarker for consumption of specific plant foods [1] [8]. This widespread occurrence across taxonomically diverse angiosperm families indicates fundamental metabolic pathways for melilotic acid biosynthesis are conserved throughout flowering plant evolution [1].

Endogenous Biosynthesis in Plant Secondary Metabolism

Melilotic acid biosynthesis occurs through the phenylpropanoid pathway, which represents one of the most extensively characterized secondary metabolic routes in plants [13] [14]. The biosynthetic process originates from the shikimate pathway, where phosphoenolpyruvate and erythrose 4-phosphate serve as primary precursors for aromatic amino acid formation [16] [17].

The initial committed step involves phenylalanine ammonia-lyase catalyzing the deamination of L-phenylalanine to produce trans-cinnamic acid [17] [19]. This enzymatic reaction represents the critical junction between primary aromatic amino acid metabolism and secondary phenylpropanoid biosynthesis [17]. Subsequently, trans-cinnamic acid undergoes hydroxylation by cinnamate 4-hydroxylase to yield p-coumaric acid [13] [15].

The phenylpropanoid pathway proceeds through a complex series of enzymatic modifications including methylation, hydroxylation, and CoA-activation reactions [13] [14]. These transformations are mediated by enzymes such as 4-coumarate:CoA ligase, caffeoyl-CoA O-methyltransferase, and various hydroxylases that generate the diverse array of phenylpropanoic acid derivatives [13].

Research has demonstrated that melilotic acid formation involves the ortho-hydroxylation of cinnamic acid derivatives, creating the characteristic 2-hydroxyphenyl substitution pattern [21]. This hydroxylation step is catalyzed by specialized cytochrome P450 enzymes that introduce hydroxyl groups at specific positions on the aromatic ring [21].

The biosynthetic relationship between coumarin and melilotic acid has been elucidated through isotopic labeling studies [12]. Kosuge and Conn demonstrated that excised sweetclover shoots rapidly converted labeled coumarin to melilotic acid, suggesting a direct metabolic connection [12]. The proposed pathway involves coumarin reduction to dihydrocoumarin, followed by lactone ring hydrolysis catalyzed by dihydrocoumarin hydrolase to yield melilotic acid [12] [23].

| Biosynthetic Step | Enzyme | Substrate | Product |

|---|---|---|---|

| Initial deamination | Phenylalanine ammonia-lyase [17] | L-phenylalanine | trans-cinnamic acid |

| Hydroxylation | Cinnamate 4-hydroxylase [13] | trans-cinnamic acid | p-coumaric acid |

| CoA activation | 4-coumarate:CoA ligase [13] | p-coumaric acid | p-coumaroyl-CoA |

| Ortho-hydroxylation | Cytochrome P450 [21] | Cinnamic derivatives | 2-hydroxycinnamic derivatives |

| Lactone hydrolysis | Dihydrocoumarin hydrolase [12] | Dihydrocoumarin | Melilotic acid |

The regulation of melilotic acid biosynthesis occurs through multiple mechanisms including transcriptional control of key enzymes, metabolite channeling between sequential reactions, and feedback inhibition by end products [17]. Phenylalanine ammonia-lyase expression is particularly responsive to environmental stimuli and developmental cues, thereby controlling flux through the entire phenylpropanoid pathway [17].

Microbial Production via Coumarin Biotransformation Pathways

Microbial biotransformation represents a significant pathway for melilotic acid production, with various bacterial and fungal species demonstrating the capacity to convert coumarin and related compounds into melilotic acid through enzymatic processes [23] [26] [30]. The primary microbial pathway involves the sequential reduction of coumarin to dihydrocoumarin, followed by hydrolytic ring opening to yield melilotic acid [23] [27].

Pseudomonas species have been extensively characterized for their coumarin metabolic capabilities [23] [30]. Pseudomonas strain studies revealed a complete metabolic pathway: coumarin → dihydrocoumarin → melilotic acid → 2,3-dihydroxyphenylpropionic acid [23]. This pathway was confirmed through isolation and identification of metabolic intermediates, substrate utilization studies, and enzymatic reaction analyses [23].

The key enzyme responsible for coumarin reduction, designated as coumarin reductase, has been partially purified and characterized from Pseudomonas extracts [23]. This enzyme exhibits high specificity for coumarin with a Km value of 6.6 × 10⁻⁶ M for coumarin and 4.1 × 10⁻⁵ M for NADH [23]. The enzyme demonstrates optimal activity at pH 5.25 and shows extreme sensitivity to sulfhydryl reagents, particularly p-chloromercuribenzoate [23].

| Microorganism | Enzyme System | Conversion Efficiency | Product Yield |

|---|---|---|---|

| Pseudomonas sp. [23] | Coumarin reductase | High specificity | Complete conversion |

| Bacillus cereus [26] | Biotransformation | 48h reaction time | 130 mg/L melilotic acid |

| Pseudomonas orientalis [26] | Enzymatic reduction | 48h cultivation | 130 mg/L product |

| Saccharomyces cerevisiae [26] | Yeast metabolism | 144h fermentation | 554 mg/L melilotic acid |

Fungal biotransformation systems also contribute significantly to melilotic acid production [20] [22]. Fusarium oxysporum strains isolated from Glycyrrhiza uralensis demonstrate the ability to produce coumarins including scopoletin and fraxetin through novel biosynthetic pathways [20]. Combined metabolomic and RNA sequencing analyses identified 24 key genes potentially involved in coumarin biosynthesis and 6 intermediate metabolites [20].

Recent advances in microbial biotransformation have identified multiple homologs of xenobiotic reductase A in Pseudomonas sp. strain NyZ480, which catalyze coumarin conversion to dihydrocoumarin [30]. These coumarin reductases belong to different subgroups of the old yellow enzyme family, demonstrating the evolutionary diversity of microbial coumarin metabolism [30]. Additionally, two hydrolases (CouB1 and CouB2) homologous to 3,4-dihydrocoumarin hydrolase accelerate melilotic acid generation from dihydrocoumarin [30].

The industrial application of microbial biotransformation for melilotic acid production offers several advantages including substrate specificity, mild reaction conditions, and environmentally sustainable processes [26] [27]. Biotechnological approaches utilizing isolated enzymes or whole-cell systems provide viable alternatives to chemical synthesis methods [27]. Optimization studies have demonstrated that cofactor regeneration systems, particularly NADPH/glucose dehydrogenase combinations, significantly enhance biotransformation efficiency [27].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate

Susumu Yamato, Kumiko Shinohara, Saori Nakagawa, Ai Kubota, Katsushi Inamura, Gen Watanabe, Satoshi Hirayama, Takashi Miida, Shin OhtaPMID: 18835235 DOI: 10.1016/j.ab.2008.09.017

Abstract

We developed and validated a sensitive and convenient high-performance liquid chromatography (HPLC) method for the specific determination of ketone bodies (acetoacetate and D-3-hydroxybutyrate) in human plasma. p-Nitrobenzene diazonium fluoroborate (diazo reagent) was used as a precolumn derivatization agent, and 3-(2-hydroxyphenyl) propionic acid was used as an internal standard. After the reaction, excess diazo reagent and plasma proteins were removed by passing through a solid-phase cartridge (C(18)). The derivatives retained on the cartridge were eluted with methanol, introduced into the HPLC system, and then detected with UV at 380 nm. A calibration curve for acetoacetate standard solution with a 20-microl injection volume showed good linearity in the range of 1 to 400 microM with a 0.9997 correlation coefficient. For the determination of D-3-hydroxybutyrate, it was converted to acetoacetate before reaction with the diazo reagent by an enzymatic coupling method using D-3-hydroxybutyrate dehydrogenase and lactate dehydrogenase. A calibration curve for D-3-hydroxybutyrate standard solution also showed good linearity in the range of 1.5 to 2000 microM with a 0.9988 correlation coefficient. Analytical recoveries of acetoacetate and D-3-hydroxybutyrate in human plasma were satisfactory. The method was successfully applied to samples from diabetic patients, and results were consistent with those obtained using the thio-NAD enzymatic cycling method used in clinical laboratories.Molecular characterisation of a Rhodococcus ohp operon

J A Powell, J A ArcherPMID: 10068799 DOI: 10.1023/a:1001784702230